

mass spectrometry fragmentation pattern of 3-(3-Fluorophenyl)propan-1-OL

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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)propan-1-OL

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An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of **3-(3-Fluorophenyl)propan-1-ol**

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Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern for **3-(3-Fluorophenyl)propan-1-ol** (CAS No. 52199-43-4). While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily found, this document outlines a theoretical fragmentation map derived from the established principles of mass spectrometry for aromatic alcohols, phenylpropanoids, and halogenated compounds.^{[1][2][3]} This guide is intended for researchers, analytical chemists, and drug development professionals who require a foundational understanding of the molecule's behavior under EI-MS conditions for identification, structural elucidation, and purity assessment. We will explore the primary fragmentation pathways, the influence of the fluorine substituent, and provide a detailed experimental protocol for empirical verification.

Introduction: The Molecule and the Method

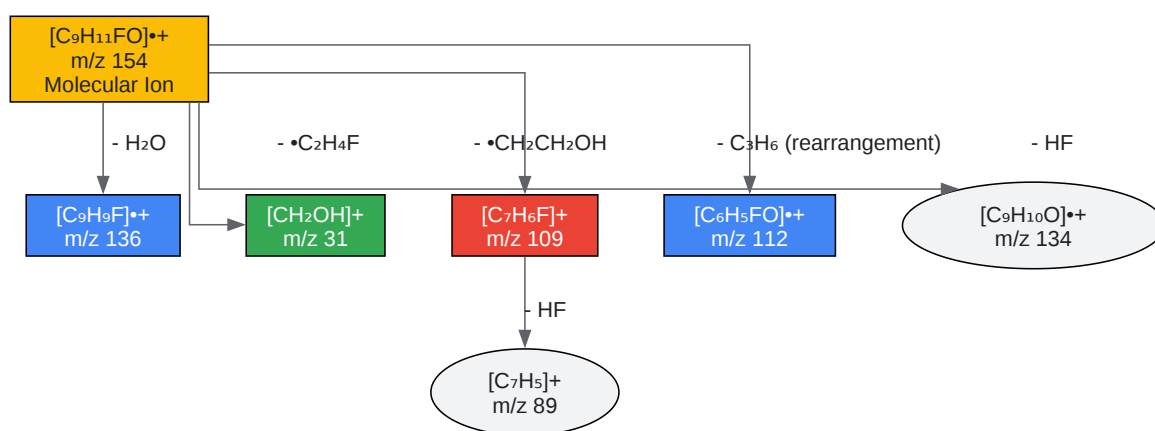
3-(3-Fluorophenyl)propan-1-ol is an aromatic alcohol with a molecular weight of 154.18 g/mol and a chemical formula of C₉H₁₁FO. Its structure consists of a propanol chain attached to a benzene ring substituted with a fluorine atom at the meta position. Understanding its

fragmentation behavior is critical for its unambiguous identification in complex matrices, such as during metabolite identification or process chemistry monitoring.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.^[4] This energy is sufficient to remove an electron, forming an energetically unstable molecular ion ($M^{\bullet+}$) that subsequently undergoes a series of predictable bond cleavages and rearrangements to form more stable fragment ions.^{[4][5]} The resulting mass spectrum is a unique fingerprint of the molecule's structure. For aromatic compounds, the molecular ion peak is often prominent due to the stability of the aromatic ring system.^{[2][3]}

Primary Fragmentation Pathways

Upon ionization, the **3-(3-Fluorophenyl)propan-1-ol** molecular ion ($[C_9H_{11}FO]^{\bullet+}$, m/z 154) is expected to follow several competing fragmentation pathways. The initial ionization event likely involves the removal of a non-bonding electron from the oxygen atom or a π -electron from the aromatic ring.^[1] The primary and subsequent fragmentation routes are detailed below.

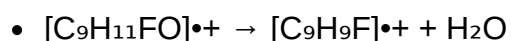


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Caption: Predicted major fragmentation pathways for **3-(3-Fluorophenyl)propan-1-ol**.

Dehydration (Loss of Water)

A hallmark fragmentation for alcohols is the elimination of a neutral water molecule (18 Da).^[2]^[6] This rearrangement is energetically favorable as it results in the formation of a stable, neutral molecule.^[5] This pathway leads to the formation of a radical cation at m/z 136.



Alpha-Cleavage

Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen-bearing carbon.^[7] For primary alcohols, this is a highly characteristic fragmentation that results in a resonance-stabilized oxonium ion.^[2]^[7] This pathway is expected to produce a prominent peak at m/z 31, corresponding to the $[CH_2OH]^+$ ion, and is a strong indicator of a primary alcohol structure.



Benzylic Cleavage and Tropylium Ion Formation

Cleavage of the C β -C γ bond is energetically favorable as it leads to the formation of a stable benzylic-type cation. For alkyl-substituted benzenes, this cation often rearranges to the highly stable, aromatic tropylium ion.^[3] In this case, cleavage would produce a fluorobenzyl cation, which would likely rearrange to the fluorotropylium ion at m/z 109. This is anticipated to be a major, and often the base, peak in the spectrum.



This fluorotropylium ion can undergo further fragmentation, most notably through the loss of a neutral hydrogen fluoride (HF) molecule, to yield an ion at m/z 89.

McLafferty-type Rearrangement

A rearrangement involving a six-membered ring transition state can occur, where the hydrogen from the hydroxyl group is transferred to the aromatic ring, followed by cleavage of the C β -C γ bond. This process results in the elimination of a neutral propene molecule (42 Da) and the formation of the 3-fluorophenol radical cation at m/z 112.

Summary of Predicted Fragmentation Data

The quantitative data for the proposed major fragments are summarized in the table below. The relative abundance is a prediction based on the expected stability of the ions.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss	Proposed Fragmentation Pathway	Predicted Relative Abundance
154	$[\text{C}_9\text{H}_{11}\text{FO}]^{\bullet+}$	-	Molecular Ion $[\text{M}]^{\bullet+}$	Moderate
136	$[\text{C}_9\text{H}_9\text{F}]^{\bullet+}$	H_2O	Dehydration of the alcohol	Moderate to High
134	$[\text{C}_9\text{H}_{10}\text{O}]^{\bullet+}$	HF	Loss of Hydrogen Fluoride	Low to Moderate
112	$[\text{C}_6\text{H}_5\text{FO}]^{\bullet+}$	C_3H_6	McLafferty-type Rearrangement	Low to Moderate
109	$[\text{C}_7\text{H}_6\text{F}]^+$	$\bullet\text{CH}_2\text{CH}_2\text{OH}$	Benzylic Cleavage (Fluorotropylium ion)	High (Potential Base Peak)
95	$[\text{C}_6\text{H}_4\text{F}]^+$	$\bullet\text{C}_3\text{H}_7\text{O}$	Cleavage of propanol side chain	Moderate
89	$[\text{C}_7\text{H}_5]^+$	HF (from m/z 109)	Loss of HF from fluorotropylium ion	Low
31	$[\text{CH}_2\text{OH}]^+$	$\bullet\text{C}_8\text{H}_{10}\text{F}$	Alpha-Cleavage	Moderate to High

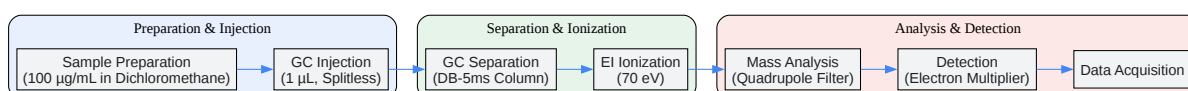
The Role of the Fluorine Substituent

The presence of the fluorine atom has several distinct effects on the mass spectrum:

- **Monoisotopic Nature:** Fluorine is monoisotopic (^{19}F), meaning it does not contribute to isotopic clusters in the mass spectrum, simplifying interpretation compared to chlorine or bromine-containing compounds.[8][9]
- **Characteristic Neutral Losses:** The loss of a fluorine radical (M-19) or a neutral hydrogen fluoride molecule (M-20, leading to m/z 134) are fragmentation pathways characteristic of fluorinated compounds.[3] The loss of HF is often observed due to the high stability of the eliminated molecule.
- **Inductive Effect:** As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This influences the electron distribution within the aromatic ring and the attached side chain, affecting the relative rates of competing fragmentation pathways and the stability of the resulting carbocations.

Experimental Protocol for Verification

To experimentally verify the proposed fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended. The following protocol provides a validated starting point.



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Caption: Standard workflow for GC-MS analysis of the target compound.

Methodology Details:

- **Sample Preparation:** Prepare a dilute solution of **3-(3-Fluorophenyl)propan-1-ol** (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- **Gas Chromatography (GC):**

- Injection: Inject a 1 μ L aliquot of the sample into the GC system.
- Inlet: Use a split/splitless inlet operated at 250°C in splitless mode for 1 minute.
- Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 μ m film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.
- Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 15°C/min.
 - Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometry (MS):
 - Ion Source: Electron Ionization (EI) source maintained at 230°C.
 - Ionization Energy: 70 eV.
 - Mass Analyzer: Quadrupole mass filter.
 - Scan Range: Scan from m/z 30 to 250.
 - Transfer Line Temperature: 280°C.

Conclusion

The theoretical fragmentation pattern of **3-(3-Fluorophenyl)propan-1-ol** under electron ionization is dominated by pathways common to aromatic alcohols. Key predicted fragments include the molecular ion at m/z 154, the dehydrated ion at m/z 136, the characteristic primary alcohol fragment at m/z 31, and a likely base peak at m/z 109 corresponding to the stable fluorotropylium ion. This in-depth guide provides a robust framework for the identification and

structural confirmation of this compound and serves as a foundational reference for interpreting its experimental mass spectrum.

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